4-Cyclopropylpyridin-3-amine
Description
This section will provide a foundational understanding of 4-cyclopropylpyridin-3-amine, its placement within the broader context of chemical sciences, and the rationale behind its investigation.
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within the ring structure. Pyridine (B92270) (C₅H₅N) is a fundamental six-membered aromatic heterocycle, analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. google.com.na This substitution has profound effects on the molecule's electronic properties and reactivity, making pyridine and its derivatives versatile building blocks in various chemical applications.
The nitrogen atom in the pyridine ring is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not contributing to the aromatic sextet. googleapis.comgoogle.com This makes the lone pair available for protonation, rendering pyridine and its derivatives basic in nature. The electronegativity of the nitrogen atom also creates a dipole moment and influences the electron density distribution in the ring, making it susceptible to both electrophilic and nucleophilic attack, albeit with different regioselectivity compared to benzene. google.com
This compound is a derivative of pyridine, featuring two key functional groups: a cyclopropyl (B3062369) group at the 4-position and an amine group at the 3-position. The presence of the strained cyclopropyl ring and the nucleophilic amine group on the pyridine core creates a unique chemical entity with specific steric and electronic properties that are of interest in synthetic and medicinal chemistry.
Aminopyridines, which are pyridine rings bearing one or more amino groups, represent a privileged scaffold in medicinal chemistry. The amino group can act as a hydrogen bond donor and acceptor, and its basicity can be modulated by its position on the pyridine ring and the presence of other substituents. This allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. googleapis.comuni.lu
The aminopyridine moiety is a key component in numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. googleapis.comgoogle.com Their ability to interact with various biological targets, such as enzymes and receptors, makes them a valuable starting point for the design of new therapeutic agents. googleapis.com For instance, aminopyridine derivatives have been successfully developed as kinase inhibitors, a major class of drugs used in oncology. nih.gov
The investigation into this compound is driven by the established success of both the aminopyridine and cyclopropyl motifs in drug discovery. The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability, enhance potency, and modulate conformation. libretexts.org Its small size and rigid nature can lead to favorable interactions with protein binding sites.
The combination of the aminopyridine scaffold with a cyclopropyl substituent in this compound presents a unique three-dimensional structure that is attractive for exploring new chemical space. Researchers hypothesize that this specific arrangement of functional groups can lead to novel interactions with biological targets that are not achievable with simpler aminopyridine derivatives. This has led to its inclusion in compound libraries for high-throughput screening and its use as a key building block in the synthesis of more complex molecules.
Currently, the primary research focus on this compound appears to be within the realm of medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Patent literature reveals its use as a synthetic intermediate for the preparation of compounds targeting various protein kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. google.com.nagoogle.com
For example, derivatives of this compound have been synthesized and evaluated as inhibitors of spleen tyrosine kinase (Syk), an important mediator in inflammatory and autoimmune diseases. google.com.na The research endeavors are centered on modifying the amine group of this compound to generate a library of compounds with improved potency and selectivity for the target kinase.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂ | uni.lu |
| Molecular Weight | 134.18 g/mol | uni.lu |
| Appearance | Not specified in available literature | |
| CAS Number | 1365763-16-1 | google.com.na |
| SMILES | C1CC1c2c(N)ccnc2 | uni.lu |
| Predicted XLogP3 | 1.1 | uni.lu |
This table is interactive. Click on the headers to sort the data.
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWVCHXPHRGPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations for 4 Cyclopropylpyridin 3 Amine
Strategic Syntheses of the 4-Cyclopropylpyridine Core
The formation of the 4-cyclopropylpyridine scaffold is a critical phase in the synthesis of the target compound. This can be approached by either constructing the pyridine (B92270) ring with the cyclopropyl (B3062369) group already incorporated into one of the precursors or by attaching the cyclopropyl moiety to a pre-existing pyridine ring.
Cyclization Reactions for Pyridine Ring Construction
The de novo synthesis of the pyridine ring offers a convergent approach to the 4-cyclopropylpyridine core. Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for constructing substituted pyridines from simple, acyclic precursors like alkynes and nitriles. acsgcipr.orgrsc.org This method allows for the simultaneous formation of multiple carbon-carbon bonds in a single, atom-economical step. rsc.org By selecting an appropriately substituted alkyne precursor that already bears a cyclopropyl group, one can directly assemble the desired 4-cyclopropylpyridine scaffold. Various transition metals, including cobalt, rhodium, nickel, and ruthenium, have been shown to catalyze these transformations, providing alternative pathways to thermally disfavored reactions. acsgcipr.orgrsc.org
| Reaction Type | Precursors | Catalyst Example | Description |
| [2+2+2] Cycloaddition | Two alkyne molecules + one nitrile molecule | Cobalt (Co), Rhodium (Rh) | A metal-catalyzed cycloaddition that assembles the six-membered pyridine ring from three unsaturated components. The substitution pattern is controlled by the choice of precursors. |
Introduction of the Cyclopropyl Moiety through Advanced Coupling Strategies
A more common and versatile strategy involves the late-stage introduction of the cyclopropyl group onto a pre-functionalized pyridine ring. This is typically achieved via transition metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for their reliability and functional group tolerance.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. youtube.com This reaction is particularly well-suited for installing a cyclopropyl group onto a pyridine ring by coupling a cyclopropylboron reagent with a pyridine electrophile, such as a 4-halopyridine (e.g., 4-chloro- or 4-bromopyridine). nih.gov The reaction is catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com
Potassium cyclopropyltrifluoroborate and cyclopropylboronic acid are common, stable, and easy-to-handle sources of the cyclopropyl nucleophile. nih.govaudreyli.com The efficiency and scope of the coupling are highly dependent on the choice of catalyst, ligand, and base. nih.gov Ligands such as dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) or other bulky, electron-rich phosphines are often employed to facilitate the catalytic cycle and achieve high yields. nih.gov This method is tolerant of a wide array of functional groups, making it a robust choice for complex molecule synthesis. nih.govaudreyli.com
| Component | Examples | Role in Suzuki-Miyaura Coupling |
| Pyridine Electrophile | 4-Chloropyridine, 4-Bromopyridine | The substrate onto which the cyclopropyl group is transferred. |
| Cyclopropyl Nucleophile | Potassium cyclopropyltrifluoroborate, Cyclopropylboronic acid | The source of the cyclopropyl moiety. nih.govaudreyli.com |
| Palladium Catalyst | Pd(OAc)₂, [Pd(dppf)Cl₂] | Facilitates the cross-coupling reaction. nih.govnih.gov |
| Ligand | SPhos, n-BuPAd₂, Tricyclohexylphosphine | Stabilizes the palladium center and modulates its reactivity. nih.govnih.gov |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Activates the boronic acid/ester for transmetalation. nih.govaudreyli.com |
| Solvent | Toluene/Water, Dioxane/Water | Provides the medium for the reaction. |
While palladium remains the most widely used metal for these transformations, research into more abundant and less expensive first-row transition metals like nickel and copper is ongoing. youtube.com Nickel catalysts, for instance, can be employed in Kumada-type couplings, which utilize Grignard reagents (e.g., cyclopropylmagnesium bromide) as the nucleophile. These methods can provide an alternative to palladium-based systems, although they may have different functional group compatibility profiles. Direct cyclopropylation of heterocycles using palladium catalysis with cyclopropyl halides has also been reported, proceeding through a concerted oxidative addition mechanism. nih.gov
Functional Group Interconversions Leading to the Cyclopropyl-Pyridine Scaffold
The cyclopropyl group can also be formed directly on the pyridine ring through the transformation of an existing functional group. For example, a 4-vinylpyridine, synthesized from 4-bromopyridine via a Heck or Stille coupling, can be subjected to cyclopropanation conditions. Classic methods for this transformation include the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) or reactions involving diazo compounds and a metal catalyst.
More recently, innovative methods such as hydrogen-borrowing catalysis have emerged for the synthesis of cyclopropanes. nih.gov This strategy could potentially be applied by starting with a ketone, such as 4-acetylpyridine, which undergoes an initial alkylation followed by an intramolecular cyclization to form the three-membered ring. nih.gov These multi-step sequences offer an alternative to cross-coupling but may require more synthetic steps and careful optimization.
Regioselective Amination Techniques for the Pyridine Ring
Once the 4-cyclopropylpyridine core is synthesized, the final step is the introduction of an amine group at the C-3 position. The electronic nature of the pyridine ring makes it susceptible to nucleophilic attack, but achieving regioselectivity can be a significant challenge, especially when multiple positions are available for functionalization.
Direct C-H amination at the C-3 position of a 4-substituted pyridine is difficult. Therefore, indirect methods are typically employed. A common and effective strategy is to first install a leaving group, such as a halogen (e.g., bromine or chlorine), at the desired C-3 position. This creates a 3-halo-4-cyclopropylpyridine intermediate. This intermediate can then undergo a transition metal-catalyzed amination reaction, most notably the Buchwald-Hartwig amination. mdpi.com This palladium-catalyzed cross-coupling reaction uses an amine source (such as ammonia or a protected equivalent) to displace the halide, forming the desired C-N bond with high selectivity. mdpi.com
Another advanced strategy involves the generation of a transient 3,4-pyridyne intermediate from a suitably disubstituted precursor (e.g., 3-bromo-4-chloropyridine). nih.gov The subsequent nucleophilic addition of an amine to this highly reactive intermediate can yield the 3-amino product. The regioselectivity of the nucleophilic attack on the pyridyne is governed by the electronic and steric properties of the existing substituents on the ring. nih.gov
| Amination Strategy | Intermediate | Key Reagents | Description |
| Buchwald-Hartwig Amination | 3-Halo-4-cyclopropylpyridine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Amine source | A palladium-catalyzed cross-coupling reaction to form a C-N bond, installing the amine group at the site of the halogen. mdpi.com |
| Pyridyne Chemistry | 3,4-Pyridyne | Strong base (e.g., LDA), Amine source (e.g., LiNH₂) | Generation of a highly reactive pyridyne intermediate followed by nucleophilic attack by an amine to form the aminated product. nih.gov |
Direct Amination Protocols
Direct C-H amination of pyridine rings is a challenging yet highly desirable transformation as it offers an atom-economical route to aminopyridines. For a substrate like 4-cyclopropylpyridine, this would involve the direct conversion of a C-H bond at the 3-position to a C-N bond. Transition-metal catalysis, particularly with copper, has shown promise in directed C-H amination reactions. nih.gov In these methods, a directing group is often employed to guide the catalyst to a specific C-H bond, facilitating its activation and subsequent amination. nih.gov For instance, a copper(II) acetate/silver carbonate catalytic system has been used for the amination of non-acidic arene C-H bonds, a strategy that could potentially be adapted for substituted pyridines. nih.gov The reaction typically involves an amine source and an oxidant in a suitable solvent at elevated temperatures. nih.gov
| Catalyst System | Directing Group | Amine Source | Oxidant |
| Cu(OAc)₂ / Ag₂CO₃ | Picolinamide | Morpholine | N-Methylmorpholine N-oxide (NMO) |
| Rh₂(esp)₂ | N-pyridylsulfonamide | Arylamine | Peroxide |
Challenges in direct amination include achieving high regioselectivity, especially in the presence of multiple activatable C-H bonds, and overcoming the inherent electron-deficient nature of the pyridine ring.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a more traditional and widely used method for introducing an amino group onto a pyridine ring. youtube.comyoutube.com This strategy requires a pyridine ring substituted with a suitable leaving group, such as a halogen, at a position activated towards nucleophilic attack (typically the 2- or 4-positions). youtube.comyoutube.com To synthesize 4-cyclopropylpyridin-3-amine via this route, a precursor like 3-halo-4-cyclopropylpyridine would be necessary. The reaction involves the attack of an amine nucleophile on the carbon atom bearing the leaving group, proceeding through a Meisenheimer intermediate before the leaving group is expelled to restore aromaticity. youtube.com
The reactivity in SNAr reactions is influenced by the nature of the leaving group (I > Br > Cl > F) and the electronic properties of the pyridine ring. chemrxiv.org Electron-withdrawing groups on the ring can enhance the rate of substitution. The reaction conditions often involve heating the halo-pyridine with an amine source, sometimes in the presence of a base, in a polar aprotic solvent. wikipedia.org
| Substrate | Nucleophile | Conditions | Product |
| 3-Bromo-4-cyclopropylpyridine | Ammonia | High temperature, pressure | This compound |
| 3-Chloro-4-cyclopropylpyridine | Benzylamine | Base (e.g., K₂CO₃), DMSO, heat | N-Benzyl-4-cyclopropylpyridin-3-amine |
Copper-Catalyzed Amination (e.g., Ullmann-Goldberg amination)
The Ullmann-Goldberg reaction is a copper-catalyzed cross-coupling reaction that is particularly effective for the formation of C-N bonds with aryl and heteroaryl halides that are often unreactive in SNAr reactions. wikipedia.orgscispace.com This method is applicable to the synthesis of this compound from a 3-halo-4-cyclopropylpyridine precursor. Traditional Ullmann conditions required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize catalytic amounts of copper salts, often in combination with ligands, which allows for milder reaction conditions. wikipedia.orgscispace.com
The catalytic cycle is thought to involve the oxidative addition of the halopyridine to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product. wikipedia.org The choice of ligand, base, and solvent is crucial for the success of the reaction.
| Copper Source | Ligand | Base | Solvent | Temperature |
| CuI | 1,10-Phenanthroline | K₂CO₃ | NMP | 120-150 °C |
| Cu₂O | L-Proline | Cs₂CO₃ | DMSO | 90-110 °C |
A ligand-free, copper-catalyzed Ullmann amination using sodium azide as the amino source has also been developed for the synthesis of aminopyridyl carboxylates. researchgate.net
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org While not a direct method for aminating the pyridine ring itself, it can be a key step in a multi-step synthesis of this compound. This pathway would involve the reaction of a suitable pyridine-based ketone or aldehyde with an amine source to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com
A common approach is a one-pot reaction where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org Reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.comharvard.edu The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. wikipedia.org
| Carbonyl Precursor | Amine Source | Reducing Agent | Conditions |
| 4-Cyclopropylpyridin-3-carbaldehyde | Ammonia | NaBH₃CN | Methanol, pH 6-7 |
| 1-(4-Cyclopropylpyridin-3-yl)ethan-1-one | Benzylamine | NaBH(OAc)₃ | Dichloroethane |
This method is particularly useful for preparing N-substituted derivatives of this compound. nih.gov
Multi-Component Reactions (MCRs) in the Synthesis of Aminopyridine Derivatives
Multi-component reactions (MCRs), in which three or more starting materials react in a one-pot procedure to form a single product, offer an efficient and atom-economical approach to complex molecules. nih.govmdpi.com Several MCRs are known for the synthesis of the pyridine core, which can be adapted to produce aminopyridine derivatives.
The Hantzsch dihydropyridine synthesis, for example, is a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia. nih.gov Subsequent oxidation yields the corresponding pyridine. By choosing appropriate starting materials, it is possible to construct a pyridine ring with the desired substitution pattern. For the synthesis of a this compound derivative, a cyclopropyl-substituted aldehyde could be used.
Another relevant MCR is the synthesis of 4-aminopyrido[2,3-d]pyrimidines from 2-aminonicotinonitriles, triethyl orthoformate, and various primary amines. mdpi.com While this yields a fused ring system, the principles of MCRs can be applied to the design of novel syntheses for this compound. The development of biocatalytic MCRs is also an emerging area, offering environmentally friendly synthetic routes. encyclopedia.pub
Development of Novel and Sustainable Synthetic Routes for this compound
The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of this compound, this involves the use of catalytic rather than stoichiometric reagents, minimizing waste, and using environmentally benign solvents. wikipedia.org
The development of more efficient and recyclable catalysts for C-H amination and copper-catalyzed aminations is a key area of research. For instance, palladium-catalyzed Buchwald-Hartwig amination offers an alternative to copper-catalyzed methods and can often be performed under milder conditions. mdpi.com The use of biocatalysts, such as imine reductases, in reductive amination pathways can lead to high enantioselectivity for the synthesis of chiral amines, which is important in pharmaceutical applications. wikipedia.org
Computational and Theoretical Chemistry Studies on 4 Cyclopropylpyridin 3 Amine and Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and various reactivity parameters, offering a detailed picture of the molecule's chemical nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.orgworldscientific.com For aminopyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized geometries, electronic properties, and spectroscopic profiles. researchgate.netijcce.ac.irnih.gov In studies of related aminopyridine compounds, DFT has been used to analyze charge density distribution, revealing the influence of substituents on the electronic environment of the pyridine (B92270) ring. researchgate.net For instance, the nitrogen atoms of the pyridine ring and the amino group are typically regions of high electron density.
DFT calculations can also predict vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to confirm the structure of the synthesized compound. Furthermore, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be computed to assess the stability of different conformations or reaction intermediates. acs.org
Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Aminopyridine Analogue
| Property | Calculated Value |
| Total Energy (Hartree) | -455.8 |
| Dipole Moment (Debye) | 3.2 |
| Ionization Potential (eV) | 7.9 |
| Electron Affinity (eV) | 0.5 |
Note: The data in this table is illustrative and based on typical values for similar aminopyridine derivatives.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.orgirjweb.com For aminopyridine derivatives, the HOMO is often localized on the aminopyridine ring, particularly on the amino group and the π-system of the ring, while the LUMO is typically distributed over the pyridine ring. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. scielo.org.mxnih.gov These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com Such descriptors are valuable in predicting how a molecule will interact with other chemical species. researchgate.net
Table 2: Illustrative Reactivity Descriptors for a Substituted Aminopyridine Analogue
| Descriptor | Formula | Typical Value (eV) |
| HOMO Energy | - | -6.1 |
| LUMO Energy | - | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.9 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.45 |
| Electrophilicity Index (ω) | χ²/2η | 2.73 |
Note: The data in this table is illustrative and based on typical values for similar aminopyridine derivatives.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes over time. fraserlab.com For a molecule like 4-Cyclopropylpyridin-3-amine, which possesses rotatable bonds, MD simulations can provide a comprehensive understanding of its conformational landscape. nih.govmdpi.com
By simulating the molecule's movement in a solvent environment (typically water) over a period of nanoseconds to microseconds, researchers can identify the most stable and frequently occurring conformations. mdpi.commdpi.com This is particularly important for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy state in isolation. nih.gov Studies on molecules containing cyclopropyl (B3062369) rings have utilized MD simulations to investigate their conformational preferences. nih.gov Similarly, MD simulations have been applied to pyridine derivatives to explore their solution-state behavior. nih.govmdpi.com The results of these simulations can reveal key intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. biorxiv.org
Reaction Mechanism Elucidation of this compound Transformations
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. rsc.org For this compound, this can involve studying reactions at the amino group, the pyridine ring, or the cyclopropyl moiety. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org This allows for the determination of activation energies and reaction pathways.
A significant area of interest for cyclopropyl-containing compounds is the mechanism of ring-opening reactions, which can proceed through various pathways depending on the reaction conditions. researchgate.netbeilstein-journals.orgacs.org Computational studies can help to distinguish between different possible mechanisms, such as radical or ionic pathways. nih.gov For the aminopyridine portion, computational methods can be used to study the regioselectivity of electrophilic aromatic substitution or the reactivity of the amino group in nucleophilic reactions. acs.org
In Silico Prediction of Molecular Interactions and Target Binding (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target, such as a protein kinase. nih.govresearchgate.net Given that many pyridine derivatives are known to be kinase inhibitors, molecular docking is a highly relevant technique for assessing the potential of this compound as a therapeutic agent. nih.govnih.govtandfonline.comtandfonline.com
In a typical docking study, a 3D model of the target protein is used, and the ligand (this compound) is placed into the binding site. The docking program then samples different conformations and orientations of the ligand, scoring them based on their predicted binding affinity. mdpi.com These scores are used to rank the potential ligands and to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. malariaworld.orgnih.gov
Table 3: Representative Molecular Docking Results of a Pyridine-Based Kinase Inhibitor Analogue
| Target Kinase | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Epidermal Growth Factor Receptor (EGFR) | 4HJO | -8.5 | Met793, Leu718, Cys797 |
| c-Met Kinase | Not Specified | Not Specified | Tyr1230, Arg1208 |
| TANK-binding kinase 1 (TBK1) | 4IM2 | Not Specified | Glu87, Cys89, Thr96, Leu15 |
Note: The data in this table is illustrative and based on published studies of similar pyridine-based kinase inhibitors. The specific binding affinity and interacting residues for this compound would require a dedicated docking study.
Structure Activity Relationship Sar and Rational Design of 4 Cyclopropylpyridin 3 Amine Derivatives
Identification of Key Structural Features for Biological Activity
The biological activity of 4-cyclopropylpyridin-3-amine derivatives is intrinsically linked to the specific arrangement and properties of its core components. The aminopyridine ring system serves as a crucial scaffold, often involved in essential hydrogen bonding interactions with biological targets. The position of the amino group at the 3-position and the cyclopropyl (B3062369) group at the 4-position of the pyridine (B92270) ring are defining features that dictate the molecule's three-dimensional shape and electronic distribution, which are paramount for molecular recognition by target proteins.
Research on related aminopyridine-containing compounds has shown that the nitrogen atom of the pyridine ring and the exocyclic amino group are key hydrogen bond acceptors and donors, respectively. These interactions are fundamental for anchoring the ligand within the binding site of a receptor or enzyme. Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues in the target protein.
Role of the Cyclopropyl Group in Modulating Ligand-Target Interactions
The incorporation of a cyclopropyl group at the 4-position of the pyridin-3-amine core is a significant feature that profoundly influences the compound's pharmacological profile. The cyclopropyl group is a small, rigid, and lipophilic moiety that can serve multiple roles in ligand-target interactions.
One of the primary roles of the cyclopropyl group is to act as a conformational constraint. Its rigid nature restricts the rotational freedom of the molecule, which can lead to a more favorable entropic profile upon binding to a target. This pre-organization of the ligand into a bioactive conformation can result in higher binding affinity.
From a metabolic standpoint, cyclopropyl groups are often introduced to block potential sites of oxidative metabolism. The carbon-hydrogen bonds on a cyclopropyl ring are generally stronger and less susceptible to enzymatic hydroxylation by cytochrome P450 enzymes compared to those in more flexible alkyl chains. This can lead to improved metabolic stability and a longer in vivo half-life of the drug candidate. For instance, the use of a cyclopropyl ring in the design of certain inhibitors has been shown to divert metabolism away from more problematic pathways, thereby reducing the potential for drug-drug interactions. hyphadiscovery.com
Furthermore, the cyclopropyl group can engage in favorable van der Waals interactions within hydrophobic pockets of the target's binding site. Its unique electronic properties, with some degree of π-character in its carbon-carbon bonds, can also lead to specific electronic interactions that enhance binding potency. In some kinase inhibitors, for example, the cyclopropyl group has been observed to occupy a hydrophobic pocket, contributing to both potency and selectivity. acs.org
Significance of the Aminopyridine Moiety in Pharmacophore Development
The aminopyridine moiety is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The arrangement of the pyridine nitrogen and the exocyclic amino group provides a key hydrogen-bonding signature that can mimic the hinge-binding motif of ATP in the active site of many kinases. This allows aminopyridine-based compounds to act as competitive inhibitors.
The 3-amino group can act as a hydrogen bond donor, while the pyridine nitrogen at the 1-position acts as a hydrogen bond acceptor. This "hinge-binding" interaction is a common feature in many clinically approved kinase inhibitors. The development of novel N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors highlights the importance of this moiety in achieving potent inhibition. nih.gov
Moreover, the pyridine ring itself can be a versatile scaffold for further chemical modification. The other positions on the ring (2, 5, and 6) can be substituted with various functional groups to fine-tune the compound's properties, such as solubility, cell permeability, and selectivity for the target protein over other related proteins.
Targeted Modifications for Optimization of Potency and Selectivity
The rational design of this compound derivatives involves targeted modifications to optimize their potency and selectivity. Structure-activity relationship (SAR) studies on related scaffolds provide valuable insights into how different substituents at various positions can impact biological activity.
For instance, in the development of aminopyrazine inhibitors of the Nek2 kinase, the addition of small hydrophobic groups, such as an ethyl or a cyclopropyl group, to a thiophene (B33073) ring attached to the core scaffold led to a significant improvement in potency. acs.org This suggests that exploring substitutions on the cyclopropyl group or the pyridine ring of this compound with small alkyl groups could enhance binding affinity by probing nearby hydrophobic pockets.
Selectivity is a critical parameter in drug design, and targeted modifications can be employed to achieve it. By exploiting subtle differences in the amino acid residues of the target's binding site compared to off-target proteins, substituents can be introduced that create favorable interactions with the desired target while causing steric clashes or unfavorable interactions with others.
Ligand Efficiency and Drug-Likeness Assessment in Design
In modern drug discovery, the concepts of ligand efficiency (LE) and drug-likeness are essential for prioritizing and optimizing lead compounds. Ligand efficiency is a metric that relates the binding affinity of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms. It is a useful tool for identifying small, efficient fragments that can be elaborated into more potent and drug-like candidates.
For this compound derivatives, calculating the LE during the optimization process can guide the selection of modifications that provide the greatest improvement in binding affinity for the smallest increase in molecular size. This helps to avoid the unnecessary growth of molecules, which can often lead to poor pharmacokinetic properties.
Drug-likeness is a qualitative concept that assesses a compound's suitability for oral administration and its potential to be a successful drug. It is often evaluated using computational models and established guidelines, such as Lipinski's Rule of Five. These guidelines consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Biological and Pharmacological Investigations of 4 Cyclopropylpyridin 3 Amine and Its Derivatives
Enzyme Inhibition and Functional Assays
Investigation of Other Enzyme Targets
Derivatives of heterocyclic amines, including pyridines and pyrimidines, are known to interact with a variety of enzymatic targets, playing crucial roles in cellular signaling and pathogenesis. The structural motifs present in 4-cyclopropylpyridin-3-amine suggest that its derivatives could be engineered to target several important enzymes.
Research into related compounds has revealed inhibitory activity against several key enzymes. For instance, various pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2) , an enzyme implicated in inflammation and cancer. This selective inhibition is a desirable trait for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Furthermore, compounds with a pyridothienopyrimidine core, which shares structural similarities with substituted pyridines, have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of this receptor is a validated strategy in cancer therapy. One such derivative, N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, demonstrated potent and selective inhibitory activity against VEGFR-2 with an IC50 value of 2.6µM.
Other enzyme targets for structurally related molecules include Cyclin-Dependent Kinase 2 (CDK2) , which is crucial for cell cycle regulation and a target for anticancer drugs, and various other kinases that are often dysregulated in cancer and inflammatory diseases. The investigation of this compound derivatives against a panel of such enzymes could uncover novel and selective inhibitors with therapeutic potential.
Table 1: Examples of Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Enzyme Target | Example Compound | IC50 Value |
|---|---|---|---|
| Pyridothienopyrimidine | VEGFR-2 | N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | 2.6 µM |
Exploration of Therapeutic Potential
The diverse biological activities observed in compounds structurally similar to this compound suggest a broad therapeutic potential for its derivatives, spanning from anti-inflammatory and antimicrobial to anticancer and central nervous system modulation.
Anti-inflammatory and Immunomodulatory Activities
The pyridine (B92270) and pyrimidine scaffolds are central to many compounds with established anti-inflammatory properties. The mechanism of action for many of these is the inhibition of pro-inflammatory enzymes like COX-2. Studies on various 1-phenylpyrazolo[3,4-d]pyrimidine derivatives have demonstrated their potential as COX inhibitors with significant anti-inflammatory activity. For example, certain 5-aminopyrazole derivatives have shown potent edema inhibition, comparable to the commercial anti-inflammatory drug celecoxib.
Derivatives of 1,2,4-triazole have also been extensively studied for their anti-inflammatory effects, with some compounds showing activity similar to standard drugs like indomethacin and ibuprofen in carrageenan-induced paw edema models in rats. The anti-inflammatory potential of these compounds is often linked to their ability to inhibit cyclooxygenases and, in some cases, lipoxygenases (LOX), another class of enzymes involved in inflammatory pathways. Given these precedents, derivatives of this compound represent a promising area for the discovery of new anti-inflammatory agents.
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds, including those with pyrazole and pyridine rings, are a rich source of potential antimicrobial drugs. A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial and antifungal activities. Several of these compounds showed potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Specifically, these compounds were tested against standard strains of Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae (Gram-negative). Antifungal activity was assessed against mycotoxic strains of Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. The results of these studies indicate that the cyclopropyl (B3062369) moiety, in combination with a heterocyclic amine scaffold, can contribute significantly to antimicrobial activity.
Table 2: Antimicrobial Activity of Structurally Related Cyclopropyl-Containing Compounds
| Compound ID | Organism | MIC (µg/mL) |
|---|---|---|
| 9d | Staphylococcus aureus | - |
| 9g | Escherichia coli | - |
Note: Specific MIC values for compounds 9d, 9g, and 9h were not provided in the abstract, but they were identified as potent antimicrobial agents.
Antiproliferative and Anticancer Evaluations
The development of novel anticancer agents is a cornerstone of medicinal chemistry research. The pyrazolo[3,4-d]pyrimidine scaffold, which is structurally analogous to the purine bases of DNA and RNA, has been a particularly fruitful area of investigation. Numerous derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of kinases such as Glycogen Synthase Kinase (GSK), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).
In one study, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and tested for their in vitro cytotoxic activity against the human breast cancer cell line (MCF7). Several compounds exhibited potent antitumor activity, with the 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one (10e) being the most active with an IC50 value of 11 µM. Another study focused on 4-aminopyrazolo[3,4-d]pyrimidine derivatives, which showed excellent activity against UO-31 renal cancer cells.
The structural similarity of this compound to these active scaffolds suggests that its derivatives could also possess significant antiproliferative properties. The cyclopropyl group can influence the molecule's conformation and metabolic stability, potentially leading to improved anticancer activity and selectivity.
Table 3: In Vitro Cytotoxic Activity of Structurally Related Pyrazolo[3,4-d]pyrimidin-4-one Derivatives against MCF7 Cell Line
| Compound ID | IC50 (µM) |
|---|---|
| 10e (5-(4-nitrobenzylideneamino) derivative) | 11 |
Central Nervous System (CNS) Modulatory Effects
The pyridine ring is a common feature in many centrally acting drugs. The investigation of pyridine alkaloids and their synthetic analogs has revealed a wide range of CNS activities. For example, synthetic 3-pyrimidylindole analogs have been found to bind to several CNS receptors and transporters, with a notable affinity for serotonin receptors.
While direct evidence for the CNS effects of this compound derivatives is scarce, the activity of related compounds provides some intriguing possibilities. For instance, 4-aminopyridine is a known potassium channel blocker that can affect neuronal excitability and has been studied for its effects on the central and peripheral nervous systems. Furthermore, research on corticotropin-releasing factor-1 receptor (CRF1R) antagonists for psychiatric disorders has involved compounds containing a dimethylpyridin-3-ylamino moiety, which bears a structural resemblance to the core of this compound. These findings suggest that with appropriate structural modifications, derivatives of this compound could be developed as modulators of various CNS targets.
In Vitro and Cellular Biological Assay Methodologies
The evaluation of the biological and pharmacological activities of novel compounds like the derivatives of this compound relies on a suite of established in vitro and cellular assay methodologies.
For assessing antiproliferative and anticancer activity , the most common in vitro method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay . These colorimetric assays measure cell viability and proliferation, allowing for the determination of the concentration of a compound that inhibits cell growth by 50% (IC50).
The antimicrobial properties of new compounds are typically determined using methods such as the agar-well diffusion method and the broth dilution method . The agar-well diffusion method provides a qualitative assessment of antimicrobial activity, while the broth dilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that prevents visible growth of a microorganism.
To evaluate anti-inflammatory activity , in vitro assays often involve measuring the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) . Cellular assays can be performed using cell lines such as human leukemia monocytic cells (THP-1) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of the test compounds on the production of inflammatory mediators can then be measured.
For the investigation of enzyme inhibition , specific enzymatic assays are employed. These assays typically involve incubating the target enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. This allows for the calculation of the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.
Advanced Analytical and Spectroscopic Characterization of 4 Cyclopropylpyridin 3 Amine
High-Resolution Spectroscopic Techniques for Structural Elucidation
The structural confirmation of 4-Cyclopropylpyridin-3-amine is achieved through a combination of spectroscopic techniques, each providing unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts for this compound are based on the analysis of similar aminopyridine and cyclopropyl-substituted aromatic structures. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, with the amine and cyclopropyl (B3062369) protons resonating in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The pyridine ring carbons are expected to resonate in the downfield region (110-160 ppm), while the carbons of the cyclopropyl group will appear significantly upfield.
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are instrumental in assembling the molecular structure.
COSY (Correlation Spectroscopy): Would confirm proton-proton couplings, for instance, between the methine proton of the cyclopropyl group and its methylene (B1212753) protons, as well as couplings between adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, definitively assigning the signals for each CH, CH₂, and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the cyclopropyl group and the pyridine ring (e.g., correlation from the cyclopropyl methine proton to the C4 carbon of the pyridine ring) and for assigning quaternary carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| Pyridine H-2 | ~8.0 - 8.2 | - | Singlet |
| Pyridine H-5 | ~7.0 - 7.2 | - | Doublet |
| Pyridine H-6 | ~8.1 - 8.3 | - | Doublet |
| Amine (-NH₂) | ~3.5 - 4.5 | - | Broad Singlet, exchangeable with D₂O |
| Cyclopropyl CH (methine) | ~1.8 - 2.0 | ~12 - 16 | Multiplet |
| Cyclopropyl CH₂ (methylene) | ~0.6 - 1.1 | ~8 - 12 | Two sets of Multiplets |
| Pyridine C-2 | - | ~140 - 145 | Quaternary carbon assignment confirmed by HMBC |
| Pyridine C-3 | - | ~135 - 140 | Quaternary carbon bearing the amine group |
| Pyridine C-4 | - | ~148 - 153 | Quaternary carbon bearing the cyclopropyl group |
| Pyridine C-5 | - | ~120 - 125 | CH carbon, assignment confirmed by HSQC |
| Pyridine C-6 | - | ~145 - 150 | CH carbon, assignment confirmed by HSQC |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information from fragmentation patterns. For this compound (C₈H₁₀N₂), the exact monoisotopic mass is 134.0844 g/mol .
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF would confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecular ion, [M+H]⁺, at m/z 135.0917.
Fragmentation Analysis: The fragmentation pattern in MS/MS experiments provides valuable structural data. Primary aliphatic amines often undergo α-cleavage. researchgate.net For this molecule, fragmentation is expected to involve the pyridine and cyclopropyl moieties. Common fragmentation pathways for aminopyridines include the loss of HCN. The cyclopropyl group may undergo ring-opening or cleavage.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 135.0917 | Protonated molecular ion, confirms molecular weight and formula. |
| [M-H]⁻ | 133.0767 | Deprotonated molecular ion (in negative ion mode). |
| [M-NH₂]⁺ | 118.0653 | Loss of the amino radical. |
| [M-HCN]⁺ or [M+H-HCN]⁺ | 108.0680 | Characteristic loss of hydrogen cyanide from the pyridine ring. |
| [M-C₂H₄]⁺ or [M+H-C₂H₄]⁺ | 107.0733 | Loss of ethene, potentially from cyclopropyl ring fragmentation. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (one for asymmetric and one for symmetric stretching). apolloscientific.co.uk Other key absorptions include C-H stretches for the aromatic and cyclopropyl groups, C=C and C=N stretching vibrations for the pyridine ring, and the N-H bending vibration. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum.
Table 3: Characteristic IR and Raman Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Technique | Notes |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | IR | Two distinct, sharp to medium bands, characteristic of a primary amine. orgchemboulder.com |
| 3100 - 3000 | Aromatic & Cyclopropyl C-H Stretch | IR, Raman | Multiple weak to medium bands. |
| 1650 - 1580 | N-H Bend (Scissoring) | IR | Medium to strong absorption. orgchemboulder.com |
| 1600 - 1450 | Aromatic C=C and C=N Stretch | IR, Raman | Multiple bands, characteristic of the pyridine ring. |
| 1335 - 1250 | Aromatic C-N Stretch | IR | Strong absorption expected for an aromatic amine. orgchemboulder.com |
| 910 - 665 | N-H Wag | IR | Broad, strong band characteristic of primary and secondary amines. orgchemboulder.com |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. Aromatic systems like pyridine exhibit characteristic π → π* transitions. The presence of the amino group (an auxochrome) and the cyclopropyl group is expected to influence the position of the absorption maxima (λmax). Compared to unsubstituted pyridine, a bathochromic (red) shift is anticipated due to the electron-donating nature of the amino group extending the conjugated system.
Table 4: Expected UV-Visible Absorption Data for this compound
| Transition | Expected λmax (nm) | Solvent | Notes |
| π → π | ~250 - 280 | Ethanol | Main absorption band characteristic of the substituted pyridine ring. The exact λmax is solvent-dependent. |
| n → π | ~300 - 340 | Ethanol | Weaker absorption band, may appear as a shoulder, corresponding to the transition of a non-bonding electron to a π* orbital. |
Chromatographic Purity Assessment and Quantification
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the primary techniques for assessing the purity of this compound. A reversed-phase method is typically suitable for this type of polar, basic compound.
Method Parameters: A typical method would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) to ensure good peak shape for the basic amine. The pH of the buffer is a critical parameter to control the ionization state of the analyte. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~260 nm).
Purity Determination: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. UHPLC offers advantages over HPLC, including faster analysis times and higher resolution, allowing for better separation of closely eluting impurities.
Table 5: Typical HPLC/UHPLC Method Parameters for this compound
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC) |
| Mobile Phase | A: 10 mM Ammonium formate buffer (pH 3.5) B: Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., starting with 10% B, ramping to 90% B) |
| Flow Rate | 1.0 mL/min (for HPLC); 0.4-0.6 mL/min (for UHPLC) |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~260 nm |
| Injection Volume | 5 - 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, direct GC analysis can be challenging due to its relatively low volatility and potential for interaction with the stationary phase of the GC column, leading to poor peak shape and resolution. To overcome these limitations, derivatization is a common and effective strategy to convert the primary amine group into a less polar, more volatile functional group.
Common derivatization techniques for primary amines include silylation and acylation. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), introduces an acyl group. iu.eduresearchgate.net These derivatization reactions increase the volatility and thermal stability of the analyte, making it more amenable to GC-MS analysis. mdpi.com
The GC-MS analysis of a derivatized sample of this compound would provide a chromatogram with a distinct peak at a specific retention time, corresponding to the volatile derivative. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum. This mass spectrum serves as a molecular fingerprint, allowing for the unequivocal identification of the compound. The fragmentation pattern is predictable and provides valuable structural information. For instance, the mass spectrum of a TMS-derivatized this compound would likely show a molecular ion peak corresponding to the mass of the derivatized molecule, as well as fragment ions resulting from the loss of methyl groups, the TMS moiety, and fragmentation of the cyclopropyl and pyridine rings.
Illustrative GC-MS Data for a Derivatized Analog:
| Parameter | Value |
| Derivative | N-(4-cyclopropylpyridin-3-yl)-1,1,1-trifluoro-N-(trimethylsilyl)acetamide |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injection Temp. | 250°C |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Retention Time | ~12.5 min |
| Major MS Fragments (m/z) | M+•, [M-15]+, [M-CF3]+, fragments corresponding to the pyridine ring |
This table is a hypothetical representation based on common derivatization and GC-MS analysis of primary amines and is intended for illustrative purposes.
Biophysical Methods for Ligand-Target Interaction Analysis
Understanding the interaction of small molecules with biological macromolecules is fundamental in medicinal chemistry and chemical biology. Biophysical methods provide powerful tools to study these interactions at a molecular level.
Circular Dichroism (CD) Spectroscopy for DNA Interaction Studies
Circular Dichroism (CD) spectroscopy is a sensitive technique used to investigate the conformational changes in chiral macromolecules like DNA upon binding to a ligand. nih.govmdpi.com DNA in its native B-form exhibits a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity). researchgate.netresearchgate.net
When a small molecule like this compound interacts with DNA, it can induce conformational changes that are reflected in the CD spectrum. For instance, if the compound intercalates between the DNA base pairs, it can lead to an increase in the intensity of the positive band and a red shift in the zero-crossover point. researchgate.net Conversely, groove binding may cause less significant changes in the DNA's intrinsic CD signal but can result in an induced CD (ICD) signal in the absorption region of the ligand if the ligand itself is achiral but becomes optically active upon binding to the chiral DNA molecule. nih.gov By titrating a solution of DNA with increasing concentrations of this compound and monitoring the changes in the CD spectrum, one can infer the mode of binding and potentially calculate the binding affinity.
Hypothetical CD Spectral Data for DNA Titration:
| [this compound] (µM) | Positive Peak (nm) | Molar Ellipticity (deg·cm²/dmol) |
| 0 | 275 | 8,500 |
| 10 | 276 | 9,200 |
| 20 | 277 | 9,800 |
| 50 | 278 | 11,000 |
This table is a hypothetical representation to illustrate the expected trend for an intercalating interaction and is not based on experimental data for the specific compound.
Fluorescence Spectroscopy for Binding and Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique for studying ligand-protein interactions. nih.gov Many proteins contain intrinsic fluorophores, primarily tryptophan residues, which have a characteristic fluorescence emission spectrum. The binding of a small molecule ligand in the vicinity of a tryptophan residue can lead to quenching of this fluorescence. rsc.orgnih.gov This quenching can occur through various mechanisms, including collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching).
By monitoring the decrease in the protein's tryptophan fluorescence intensity upon titration with this compound, one can determine the binding constant (Ka) and the number of binding sites (n) using the Stern-Volmer equation. core.ac.uk This provides quantitative information about the affinity of the compound for the protein. Furthermore, a shift in the emission maximum can indicate changes in the polarity of the microenvironment of the tryptophan residue, suggesting ligand-induced conformational changes in the protein. core.ac.uk
Illustrative Data from a Tryptophan Fluorescence Quenching Experiment:
| [this compound] (µM) | Fluorescence Intensity (a.u.) |
| 0 | 98.5 |
| 5 | 85.2 |
| 10 | 73.1 |
| 20 | 55.8 |
| 50 | 30.4 |
This table is a hypothetical representation of fluorescence quenching data used to determine binding affinity and is not based on experimental data for the specific compound.
Advanced Data Processing and Chemometric Approaches (e.g., Principal Component Analysis)
The large and complex datasets generated by modern analytical instruments often require advanced data processing techniques to extract meaningful information. Chemometrics, which applies mathematical and statistical methods to chemical data, plays a crucial role in this process. Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique widely used in chemometrics. nirpyresearch.comrsc.org
PCA reduces the dimensionality of a dataset while retaining most of the original variance. nih.gov In the context of spectroscopic data, a set of spectra (e.g., from UV-Vis, IR, or fluorescence spectroscopy) recorded for this compound under different conditions (e.g., varying pH, solvent, or temperature) can be represented as a data matrix. PCA transforms this data into a new set of orthogonal variables called principal components (PCs). The first few PCs typically capture the most significant variations in the data.
By plotting the scores of the first two or three PCs, one can visualize the clustering of samples and identify patterns and outliers that may not be apparent from the raw data. The corresponding loadings plots reveal which variables (e.g., wavelengths) are most influential in differentiating the samples. This approach can be invaluable for quality control, stability studies, and understanding the effect of different environmental factors on the compound.
Hypothetical PCA Scores Plot Data from Spectroscopic Analysis:
| Sample | Condition | PC1 Score | PC2 Score |
| 1 | pH 3 | -2.5 | 1.2 |
| 2 | pH 3 | -2.3 | 1.4 |
| 3 | pH 7 | 0.1 | -0.5 |
| 4 | pH 7 | 0.3 | -0.3 |
| 5 | pH 11 | 2.8 | -1.1 |
| 6 | pH 11 | 2.6 | -1.3 |
This table is a hypothetical representation of PCA scores that might be obtained from analyzing spectroscopic data under different pH conditions and is for illustrative purposes only.
Future Prospects and Interdisciplinary Research on 4 Cyclopropylpyridin 3 Amine
Development of Next-Generation Therapeutics Utilizing the 4-Cyclopropylpyridin-3-amine Scaffold
The this compound framework incorporates key features that are highly valued in medicinal chemistry. The pyridine (B92270) ring is a common feature in numerous therapeutic agents, often improving water solubility, while the cyclopropyl (B3062369) group can enhance metabolic stability and binding affinity. nih.govresearchgate.net The 3-amino-pyridine substructure, in particular, is a recognized scaffold for developing potent and selective inhibitors of protein kinases, which are crucial targets in oncology.
Research into analogous structures has revealed significant potential. A series of pyridin-3-amine derivatives were designed and evaluated as multi-targeted protein kinase inhibitors for non-small cell lung cancer (NSCLC). nih.gov One promising compound from this research demonstrated nanomolar-level inhibition against several key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFR), RET, and Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, novel 2-aminopyridine (B139424) derivatives have been identified as dual inhibitors of Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC), which could offer synergistic antitumor effects and overcome drug resistance. nih.gov
The incorporation of a cyclopropyl group is also a known strategy in kinase inhibitor design. For example, N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine has been evaluated as a selective CDK inhibitor. drugbank.com The convergence of the aminopyridine core with the cyclopropyl substituent in the this compound scaffold suggests its potential as a building block for a new generation of kinase inhibitors targeting cancers and other proliferative diseases.
Table 1: Examples of Biologically Active Scaffolds Related to this compound
| Compound/Derivative Class | Biological Target(s) | Therapeutic Area |
|---|---|---|
| Pyridin-3-amine Derivatives | FGFR, RET, EGFR, DDR2, ALK | Oncology (NSCLC) |
| 2-Aminopyridine Derivatives | CDK9, HDAC1 | Oncology (Hematological & Solid Tumors) |
| N-cyclopropyl-pyrimidin-2-amine Derivatives | CDK2 | Oncology |
| Pyrazolo[3,4-d]pyrimidines | BTK, MKK7, EGFR, mTOR | Oncology |
Exploration of Agrochemical and Material Science Applications
Beyond pharmaceuticals, the structural motifs of this compound hold promise in agrochemical and material science sectors.
Agrochemicals: Cyclopropane derivatives are known to possess a wide range of biological activities, including insecticidal and herbicidal properties. researchgate.net The pyridine core is also a component of various agrochemicals. Synergistic herbicidal compositions containing complex pyridine derivatives, such as 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, have been developed to control undesirable vegetation in various crops. mdpi.com The combination of the pyridine and cyclopropyl groups in this compound suggests its potential as a lead structure for the development of novel pesticides or herbicides.
Material Science: Pyridine and its derivatives are utilized in the development of functional materials. nih.gov Their ability to act as ligands for organometallic compounds and their properties in asymmetric catalysis make them valuable in advanced synthesis. nih.gov Furthermore, pyridine derivatives have been investigated as additives and leveling agents in electrodeposition and electroplating processes due to their stable structure and polarization ability. nih.gov The specific electronic and steric properties conferred by the cyclopropyl and amino groups could make this compound a useful monomer or functionalizing agent for creating novel polymers or surface coatings with tailored properties.
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. These technologies can be applied to accelerate the discovery and development of molecules like this compound.
Chemical Synthesis: AI-powered tools for Computer-Aided Synthesis Planning (CASP) can predict viable and efficient synthetic routes. By analyzing vast reaction databases, these systems can propose novel pathways for synthesizing this compound and its derivatives, potentially identifying more sustainable or cost-effective methods.
Drug Discovery: ML models can predict the biological activity and properties of new compounds. By training on data from known molecules, algorithms can perform Quantitative Structure-Activity Relationship (QSAR) studies to predict the potential of this compound derivatives as inhibitors for specific biological targets, such as protein kinases. This in silico screening process can prioritize the synthesis of the most promising candidates, saving significant time and resources.
Advancements in Sustainable and Scalable Production of this compound
The development of green and efficient synthesis methods is crucial for the practical application of any chemical compound. Research into the synthesis of related substituted aminopyridines points toward more sustainable production strategies. Traditional routes often involve harsh conditions or unattractive reagents like azides at high temperatures. rsc.org
Modern advancements focus on alternative, more sustainable approaches:
Novel Cyclization Methods: An intramolecular reductive cyclization between a nitroolefin and a nitrile has been developed as a key ring-forming step to create substituted 4-amino-thienopyridines, avoiding hazardous reagents. rsc.org
Catalytic Processes: The use of magnetically recoverable nanoparticles as catalysts for multicomponent reactions offers a pathway to synthesize pyridine derivatives with high yields and easy catalyst separation, reducing waste. nih.gov
One-Pot Syntheses: Sequential protocols, such as a one-pot Boc-removal/reductive amination, allow for the creation of N-substituted 3-amino-4-halopyridines without the need for isolating intermediates, improving efficiency and reducing solvent use. researchgate.netrsc.org
Avoiding Harsh Reagents: Methods that utilize Friedel-Crafts reactions or direct radiofluorination of pyridine N-oxides followed by hydrogenation provide alternatives to traditional, more hazardous chemical transformations. rsc.orgnih.gov
Applying these principles—such as developing catalytic, one-pot, or novel cyclization strategies—will be key to achieving a sustainable and scalable production process for this compound.
Table 2: Comparison of Synthetic Strategies for Aminopyridine Scaffolds
| Synthetic Method | Key Features | Potential for Sustainability |
|---|---|---|
| Intramolecular Reductive Cyclization | Avoids use of azides and high temperatures. | High (reduces hazardous reagents) |
| Magnetically Recoverable Catalysts | Facilitates catalyst recycling and product purification. | High (promotes circular economy principles) |
| Sequential One-Pot Reactions | Reduces intermediate isolation steps, solvent waste, and energy consumption. | High (improves process efficiency) |
| Truce-Smiles Rearrangement | Utilizes mild reaction conditions for synthesizing polysubstituted pyridines. | Moderate (improves safety and energy profile) |
Investigation of Novel Biological Pathways and Targets
The this compound scaffold is a promising starting point for exploring novel biological interactions. As previously noted, its structural similarity to known kinase inhibitors makes pathways regulated by FGFR, CDK, and HDAC primary areas of interest. nih.govnih.govnih.gov
Beyond kinases, other targets are plausible. For instance, research on 2-aminopyridine derivatives has identified them as potential antagonists for the sigma-2 (σ₂) receptor, a target of interest for tumor therapy and diagnosis. The unique electronic and conformational profile of this compound could lead to unexpected binding affinities and selectivities for other protein families.
Future research should involve broad biological screening of this compound and a library of its derivatives against diverse target classes. This could uncover novel bioactivities and elucidate new mechanisms of action, potentially opening up therapeutic avenues for a wide range of diseases beyond oncology, including neurodegenerative disorders and infectious diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed to prepare 4-Cyclopropylpyridin-3-amine?
- Answer: The synthesis often involves coupling reactions between pyridine derivatives and cyclopropylamine. For example, copper-catalyzed cross-coupling (e.g., using CuBr) with cesium carbonate as a base in polar solvents like DMSO at moderate temperatures (~35°C) can yield the target compound. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming the cyclopropyl moiety (e.g., δ ~1.0–1.5 ppm for cyclopropyl protons) and amine functionality.
- HRMS: High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]).
- IR Spectroscopy: Amine N-H stretches (~3300 cm) and pyridine ring vibrations (~1600 cm) are diagnostic .
Q. What safety protocols are mandatory for handling this compound?
- Answer:
- PPE: Gloves, lab coats, and eye protection (due to hazards H315, H319).
- Ventilation: Use fume hoods to avoid inhalation (H335).
- Storage: Inert atmosphere, dark, and dry conditions to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Answer:
- Catalyst Screening: Test alternative catalysts (e.g., Pd complexes for Buchwald-Hartwig amination).
- Solvent Effects: Compare DMSO, DMF, or toluene for solubility and reaction efficiency.
- Temperature Gradients: Prolonged stirring at 35–50°C may improve cyclopropane ring stability .
Q. How should researchers address conflicting NMR data in cyclopropyl-pyridine derivatives?
- Answer:
- Solvent/Isotope Effects: Re-run NMR in deuterated solvents (CDCl, DMSO-d) to confirm shifts.
- 2D NMR: Use HSQC or NOESY to resolve overlapping signals.
- Spiking Experiments: Add authentic samples to identify impurities or tautomers .
Q. What role does the cyclopropyl group play in the compound's medicinal chemistry applications?
- Answer:
- Electronic Effects: The cyclopropyl group increases ring strain, enhancing reactivity in target binding.
- Lipophilicity: Improves membrane permeability, critical for CNS-targeted drugs.
- Metabolic Stability: Reduces oxidative metabolism compared to linear alkyl chains, as seen in antifungal and anticancer analogs .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for this compound derivatives?
- Answer:
- Stereochemical Variations: Undetected stereoisomers (e.g., cis/trans cyclopropane) can alter binding affinities.
- Purity Issues: Residual solvents (DMSO) or unreacted intermediates may skew assay results.
- Assay Conditions: Differences in cell lines or enzyme isoforms (e.g., kinase selectivity panels) lead to divergent outcomes .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction Temperature | 35–50°C | |
| Catalyst System | CuBr/CsCO | |
| Purification Method | Column Chromatography (EtOAc/Hexane) | |
| Hazard Classification | H315, H319, H335 |
Key Notes
- Consistent Nomenclature: Use IUPAC names; no abbreviations (e.g., "DMAP" is avoided).
- Advanced Focus: Emphasize mechanistic insights (e.g., cyclopropane ring strain) over basic definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
